Methyl 1-(methylthio)propyl disulfide

Gas chromatography Kovats retention index volatile sulfur compound identification

Methyl 1-(methylthio)propyl disulfide (synonyms: 4-ethyl-2,3,5-trithiahexane; 1-(methyldisulfanyl)-1-(methylsulfanyl)propane) is a dialkyldisulfide distinguished by an additional thioether sulfur, yielding the molecular formula C₅H₁₂S₃ and a molecular weight of 168.34 g/mol. It is a naturally occurring volatile organosulfur constituent of Allium cepa (onion) juice, Allium fistulosum (Welsh onion), Allium tuberosum (Chinese chives), and Ferula assafoetida oleo-gum-resin.

Molecular Formula C5H12S3
Molecular Weight 168.4 g/mol
CAS No. 53897-66-8
Cat. No. B13805208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(methylthio)propyl disulfide
CAS53897-66-8
Molecular FormulaC5H12S3
Molecular Weight168.4 g/mol
Structural Identifiers
SMILESCCC(SC)SSC
InChIInChI=1S/C5H12S3/c1-4-5(6-2)8-7-3/h5H,4H2,1-3H3
InChIKeyOGKCJWOOFUPRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-(methylthio)propyl Disulfide (CAS 53897-66-8): Procurement-Relevant Identity, Source Occurrence, and Analytical Characteristics


Methyl 1-(methylthio)propyl disulfide (synonyms: 4-ethyl-2,3,5-trithiahexane; 1-(methyldisulfanyl)-1-(methylsulfanyl)propane) is a dialkyldisulfide distinguished by an additional thioether sulfur, yielding the molecular formula C₅H₁₂S₃ and a molecular weight of 168.34 g/mol [1]. It is a naturally occurring volatile organosulfur constituent of Allium cepa (onion) juice, Allium fistulosum (Welsh onion), Allium tuberosum (Chinese chives), and Ferula assafoetida oleo-gum-resin [2][3]. The compound has been identified as a characteristic sulfur volatile in the distilled oils and solvent extracts of multiple Allium varieties, where it co-occurs with simpler dialkyl disulfides but exhibits distinct chromatographic retention behavior [1][4].

Why Methyl 1-(methylthio)propyl Disulfide Cannot Be Replaced by Methyl Propyl Disulfide or Dipropyl Disulfide in Analytical or Formulation Workflows


Simpler in-class dialkyl disulfides—such as methyl propyl disulfide (C₄H₁₀S₂, MW 122.25) and dipropyl disulfide (C₆H₁₄S₂, MW 150.31)—lack the third sulfur atom present in methyl 1-(methylthio)propyl disulfide . This structural difference produces a substantial GC retention index shift (ΔRI > 145 units vs. dipropyl disulfide on the same HP-1 column), distinct mass spectral fragmentation, and altered relative abundance profiles across Allium species and asafoetida essential oil [1][2]. Substituting a simpler disulfide for this compound in flavor reconstitution, biomarker detection, or essential oil standardization workflows would introduce a retention-time mismatch, an incorrect MS target ion, and a different sensory weight in the volatile profile—each of which can compromise quantitative accuracy and authenticity verification.

Quantitative Differentiation Evidence for Methyl 1-(methylthio)propyl Disulfide (CAS 53897-66-8) Relative to Closest Analogs


GC Retention Index Shift vs. Methyl Propyl Disulfide and Dipropyl Disulfide on the Same HP-1 Column (Kuo & Ho, 1992)

On an HP-1 non-polar capillary column under identical temperature-programmed conditions, methyl 1-(methylthio)propyl disulfide elutes with a Kovats retention index (RI) of 1235, whereas methyl propyl disulfide elutes at RI 915 and dipropyl disulfide at RI 1090 [1][2]. The target compound thus exhibits an RI shift of +320 units relative to methyl propyl disulfide and +145 units relative to dipropyl disulfide, enabling unambiguous chromatographic resolution from these structurally simpler disulfides that co-occur in the same Allium volatile profiles.

Gas chromatography Kovats retention index volatile sulfur compound identification Allium flavor analysis

Relative Abundance in Welsh Onion Distilled Oil: Target Compound 6.07% vs. Methyl Propyl Disulfide 2.76% (Kuo & Ho, 1992)

In the same distilled oil of Welsh onions (Allium fistulosum L. var. Maichuon) analyzed by GC-MS, methyl 1-(methylthio)propyl disulfide accounts for 6.07% of the total volatile composition, whereas the simpler analog methyl propyl disulfide constitutes only 2.76% and dipropyl disulfide 4.28% [1]. The target compound thus represents a more than 2.2-fold higher relative abundance than methyl propyl disulfide in this matrix.

Allium volatile composition distilled oil profiling flavor compound quantification Welsh onion

Dominance in Asafoetida Essential Oil: 21.87% Abundance vs. Allyl Disulfide at Only 7.38% (Muturi et al., 2018)

In asafoetida (Ferula assafoetida) essential oil, methyl 1-(methylthio)propyl disulfide constitutes 21.87% of the total oil composition, making it the third most abundant compound after (E)-sec-butyl propenyl disulfide (30.03%) and (Z)-sec-butyl propenyl disulfide (24.32%) [1]. In contrast, allyl disulfide—the dominant compound in garlic essential oil (49.13%)—represents only 7.38% of asafoetida oil, and diallyl trisulfide (31.08% in garlic oil) is entirely absent from asafoetida [1]. This compositional inversion demonstrates that methyl 1-(methylthio)propyl disulfide is a chemotaxonomic marker that cannot be replaced by the more common garlic-derived disulfides when working with asafoetida matrices.

Asafoetida essential oil Ferula assafoetida insecticidal screening organosulfur profiling

Physicochemical Differentiation: Higher LogP (3.29 vs. 2.83) and Higher Boiling Point (206.6 °C vs. ~154 °C) vs. Methyl Propyl Disulfide

Methyl 1-(methylthio)propyl disulfide exhibits an estimated LogP (octanol-water partition coefficient) of 3.29 (ACD/Labs) compared to 2.83 for methyl propyl disulfide (FEMA 3201) . Its estimated boiling point at 760 mmHg is 206.6 °C, substantially higher than the ~154 °C boiling point of methyl propyl disulfide . The increased lipophilicity and reduced volatility arise from the additional thioether sulfur and higher molecular weight (168.34 vs. 122.25 g/mol), which directly affect headspace partitioning, extraction recovery, and formulation behavior in flavor delivery systems.

Lipophilicity partition coefficient volatility physicochemical property comparison

Structural Class Distinction: C₅H₁₂S₃ (Trithiahexane) vs. C₄H₁₀S₂ or C₆H₁₄S₂ (Simple Dialkyl Disulfides) Governs Differential MS Fragmentation and Detection Selectivity

Methyl 1-(methylthio)propyl disulfide contains three sulfur atoms (C₅H₁₂S₃, monoisotopic mass 168.010 Da), placing it in the trithiahexane subclass, whereas methyl propyl disulfide (C₄H₁₀S₂, 122.022 Da) and dipropyl disulfide (C₆H₁₄S₂, 150.030 Da) contain only two sulfur atoms [1][2]. The additional thioether sulfur produces a characteristic M⁺ ion cluster with a distinct isotopic pattern (³⁴S contribution from three sulfur atoms) and a base peak fragmentation pathway that differs from the symmetrical cleavage patterns of simple dialkyl disulfides. The isomeric compound ethyl 1-(methylthio)ethyl disulfide (CAS 183554-13-4, also C₅H₁₂S₃) shares the same molecular formula but differs in carbon skeleton arrangement, producing a different retention index and fragmentation pattern [3].

Mass spectrometry structural isomerism sulfur speciation GC-MS identification

Evidence-Backed Application Scenarios for Methyl 1-(methylthio)propyl Disulfide (CAS 53897-66-8) Procurement


GC-MS Reference Standard for Allium Volatile Profiling and Essential Oil Authentication

The compound's Kovats RI of 1235 on HP-1 (ΔRI +320 vs. methyl propyl disulfide, ΔRI +145 vs. dipropyl disulfide on the same column) [1] provides unambiguous chromatographic identification in complex Allium essential oil matrices. Its documented abundance of 6.07% in Welsh onion distilled oil [2] establishes it as a quantitatively significant component requiring authenticated reference material for calibration-curve-based quantification in GC-MS workflows.

Asafoetida (Ferula assafoetida) Essential Oil Standardization and Chemotaxonomic Marker Analysis

At 21.87% relative abundance in asafoetida essential oil—ranking as the third most abundant compound [3]—methyl 1-(methylthio)propyl disulfide serves as a mandatory quantification target for batch-to-batch consistency testing. Its absence or underrepresentation would indicate adulteration with garlic-derived disulfides (allyl disulfide, diallyl trisulfide), which are either minor (7.38%) or undetected in authentic asafoetida oil [3].

Flavor and Fragrance Formulation Requiring Allium-Specific Sulfur Notes with Controlled Volatility

With a LogP of 3.29 (vs. 2.83 for methyl propyl disulfide) and a boiling point of approximately 206.6 °C , this compound offers reduced headspace volatility and higher lipophilicity compared to simpler dialkyl disulfides. These properties make it suitable for flavor delivery systems requiring sustained release profiles and for encapsulated flavor formulations targeting high-temperature food processing conditions where lower-boiling disulfides would flash off prematurely.

Biomarker Discovery and Metabolomics Studies Focused on Allium Consumption or Dietary Exposure

The compound has been detected in multiple Allium species (A. cepa, A. fistulosum, A. tuberosum) [4] and is documented in the Human Metabolome Database (HMDB0033042) as a potential dietary biomarker [5]. Its distinct mass spectrum (M⁺ 168.010 Da, three-sulfur isotopic signature) enables selective detection against a background of more abundant two-sulfur disulfides in complex biological matrices such as plasma, urine, or breath volatilome after Allium-rich meal consumption.

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